molecular formula C13H17N3O B11746708 N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11746708
M. Wt: 231.29 g/mol
InChI Key: GGIOSLZDMXEEDX-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10-8-15-16(2)13(10)14-9-11-5-4-6-12(7-11)17-3/h4-8,14H,9H2,1-3H3

InChI Key

GGIOSLZDMXEEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a different derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-1H-pyrazol-5-amine
  • N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-imidazole-5-amine
  • N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-indole-5-amine

Uniqueness

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles .

Biological Activity

N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol. The compound features a pyrazole ring with a methoxybenzyl group at position 1 and two methyl groups at positions 1 and 4. The methoxy group enhances solubility, which may influence biological activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Preliminary studies have shown that compounds within the pyrazole family can possess significant antioxidant properties, which may help in combating oxidative stress in cells.
  • Anti-inflammatory Effects : The compound is being investigated for its potential to inhibit inflammatory pathways. This could be particularly beneficial in treating conditions characterized by excessive inflammation.
  • Antimicrobial Properties : There is ongoing research into the compound's efficacy against various microbial strains, suggesting it may serve as a basis for developing new antimicrobial agents.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory responses, leading to reduced production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzylamine with 1,4-dimethyl-1H-pyrazol-5-carboxylic acid or its derivatives. Various synthetic routes have been explored to optimize yield and purity.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amineStructureDifferent substitution pattern affects reactivity
N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-aminesStructurePotentially different biological activity due to substitution
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-aminesStructureVariation in steric hindrance could influence activity

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antioxidant Study : A study demonstrated that derivatives of pyrazole exhibited varying degrees of antioxidant activity, with some achieving up to 96.64% inhibition in free radical scavenging assays .
  • Anti-inflammatory Research : Research indicated that similar pyrazole derivatives could significantly reduce inflammation markers in vitro, suggesting a pathway for therapeutic development against inflammatory diseases .
  • Antimicrobial Activity : In vitro assessments have shown promising results against several bacterial strains, indicating the compound's potential as a novel antimicrobial agent.

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